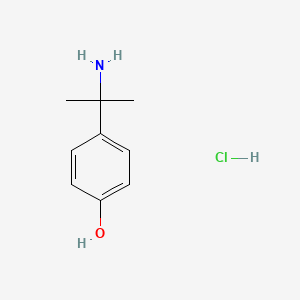

4-(2-Aminopropan-2-yl)phenol hydrochloride

Description

Properties

IUPAC Name |

4-(2-aminopropan-2-yl)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-9(2,10)7-3-5-8(11)6-4-7;/h3-6,11H,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJXGJEMYWBAGLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1993232-89-5 | |

| Record name | 4-(2-aminopropan-2-yl)phenol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Reference: Physicochemical Profile of 4-(2-Aminopropan-2-yl)phenol Hydrochloride

This technical guide details the physicochemical properties, synthesis, and handling of 4-(2-Aminopropan-2-yl)phenol hydrochloride , a specialized bifunctional intermediate used in polymer chemistry (modified polycarbonates) and pharmaceutical synthesis (sterically hindered phenethylamine analogues).

Executive Summary & Structural Significance[1]

This compound (also known as 4-Hydroxycumylamine HCl or 4-(1-amino-1-methylethyl)phenol HCl) represents a unique structural class where a phenolic ring is substituted with a gem-dimethyl amine group.

Unlike its linear analogue Tyramine (4-(2-aminoethyl)phenol) or the chiral 4-Hydroxyamphetamine , this compound possesses a tertiary carbon at the benzylic position. This gem-dimethyl substitution introduces significant steric bulk, influencing:

-

Metabolic Stability: The tertiary carbon prevents oxidation by Monoamine Oxidase (MAO) enzymes, a common degradation pathway for primary phenethylamines.

-

Polymerization Kinetics: As a monomer, the steric hindrance reduces hydrogen bonding density in polyamides/polyimides, modifying the glass transition temperature (

) and solubility of the resulting polymers. -

Chemical Reactivity: The amine is attached to a tertiary carbon, making it less nucleophilic than a primary alkyl amine but more resistant to elimination reactions.

Physicochemical Properties[1][2][3][4][5][6]

The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPA Suite) for the hydrochloride salt.

Key Identifiers[3][4][5][6][7][8][9][10]

| Property | Description |

| IUPAC Name | This compound |

| Common Synonyms | 4-Hydroxycumylamine HCl; 4-(1-amino-1-methylethyl)phenol HCl; |

| Molecular Formula | |

| Molecular Weight | 187.67 g/mol (Salt); 151.21 g/mol (Free Base) |

| CAS Number | 52758-02-8 (Free Base); Salt forms vary by supplier |

| SMILES | CC(C)(N)c1ccc(O)cc1.Cl |

Physical Constants

| Parameter | Value | Condition/Note |

| Appearance | White to off-white crystalline powder | Hygroscopic tendency |

| Melting Point | 265°C – 270°C (Decomposes) | High lattice energy due to ionic bonding |

| Boiling Point | N/A (Salt degrades); ~275°C (Free Base) | Predicted @ 760 mmHg |

| Solubility (Water) | > 50 mg/mL | High (Ionic dissociation) |

| Solubility (DMSO) | Soluble | Suitable for stock solutions |

| Solubility (Ether) | Insoluble | Used for washing/precipitation |

| pKa (Phenol) | 9.95 ± 0.10 | Acidic dissociation of -OH |

| pKa (Ammonium) | 10.20 ± 0.15 | Deprotonation of |

| LogP (Octanol/Water) | 0.28 (Free Base); -2.85 (Salt) | Amphiphilic but highly polar in salt form |

Spectroscopic Signature (Diagnostic)

-

-NMR (DMSO-

-

IR Spectrum: Broad band at 3200–3400

(OH/NH stretching); strong absorption at ~1230

Synthesis & Manufacturing Workflow

The synthesis of this compound is challenging due to the need to introduce a primary amine on a tertiary carbon without affecting the phenol. The Ritter Reaction is the authoritative industrial route.

Mechanistic Pathway (Ritter Reaction)

-

Precursor: 4-Isopropenylphenol or Phenol + Acetone.

-

Ritter Reagent: Hydrogen cyanide (HCN) equivalent or Acetonitrile (followed by hydrolysis). Note: Direct amination using Phenol, Acetone, and Ammonia is also possible but requires high pressure.

-

Acid Hydrolysis: Converts the intermediate amide/nitrile to the amine salt.

Synthesis Diagram (Graphviz/DOT)

Figure 1: The Ritter Reaction pathway allows for the installation of the amine group on the tertiary carbon, leveraging the stability of the tertiary carbocation intermediate.

Experimental Protocol: Salt Formation & Purification

If starting from the free base (commercial 4-hydroxycumylamine), the following protocol ensures the isolation of a pharmaceutical-grade hydrochloride salt.

Reagents[5][7][8][10]

-

Substrate: 4-(2-Aminopropan-2-yl)phenol (Free Base).

-

Solvent: Isopropanol (IPA) or Ethanol (Absolute).

-

Acid Source: 4M HCl in Dioxane or Concentrated aqueous HCl (37%).

-

Anti-solvent: Diethyl Ether or MTBE.

Step-by-Step Methodology

-

Dissolution: Dissolve 10.0 g of the free base in 50 mL of warm Isopropanol (40°C). Ensure complete dissolution; filter if particulates remain.

-

Acidification: Cool the solution to 0–5°C in an ice bath. Dropwise add 1.1 equivalents of HCl (e.g., HCl in Dioxane).

-

Observation: A white precipitate should form immediately due to the high lattice energy of the salt.

-

-

Crystallization: Stir the slurry at 0°C for 1 hour to maximize yield.

-

Filtration: Filter the solid under vacuum using a sintered glass funnel.

-

Washing: Wash the filter cake twice with cold Diethyl Ether (2 x 20 mL) to remove excess acid and organic impurities.

-

Drying: Dry the white solid in a vacuum oven at 45°C for 12 hours.

-

QC Check: Verify Melting Point (Target: >260°C dec).

-

Applications in Research & Development

Polymer Chemistry (Modified Polycarbonates)

This compound serves as a chain terminator or co-monomer in polycarbonate synthesis. The bulky isopropyl group disrupts chain packing, increasing the free volume of the polymer.

-

Effect: Enhances optical clarity and heat resistance.

-

Mechanism: The phenolic -OH reacts with Phosgene/Diphenyl carbonate, while the amine can form imide linkages if anhydride monomers are present.

Pharmaceutical Intermediate

It is a "privileged scaffold" for designing drugs that require a phenethylamine pharmacophore but need resistance to metabolic degradation.

-

Target: Adrenergic receptors (Beta-agonists).

-

Advantage: The gem-dimethyl group prevents the formation of the quinone methide intermediate, a toxic metabolite often associated with simple tyramine derivatives.

Safety & Handling (GHS Classification)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Storage: Store in a desiccator at room temperature. The salt is stable, but the free base is sensitive to oxidation (turning pink/brown over time).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123594, 4-(1-Aminoethyl)phenol. (Note: Structural analogue reference for toxicity data). Retrieved from [Link]

-

EPA CompTox Chemicals Dashboard. 4-(1-aminopropan-2-yl)phenol hydrochloride Properties. (Data for isomeric comparison). Retrieved from [Link]

-

Cheméo. Chemical Properties of Phenol, 4-(2-aminoethyl)- (Tyramine). (Baseline for phenolic pKa comparison). Retrieved from [Link]

Solubility profile of 4-(2-Aminopropan-2-yl)phenol HCl in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 4-(2-Aminopropan-2-yl)phenol HCl in Organic Solvents

Abstract

The determination of a compound's solubility profile is a cornerstone of early-stage drug development and process chemistry, profoundly influencing formulation strategies, bioavailability, and manufacturing viability. This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of 4-(2-Aminopropan-2-yl)phenol hydrochloride in a range of organic solvents. As a hydrochloride salt of an amphiphilic molecule, this compound presents a unique and instructive case study. This document, intended for researchers, scientists, and drug development professionals, moves beyond simple data presentation to explore the underlying physicochemical principles governing solubility. We delve into the theoretical underpinnings, including solvent polarity and Hansen Solubility Parameters, and provide a detailed, field-proven protocol for equilibrium solubility determination using the robust shake-flask method. By synthesizing theoretical knowledge with practical, self-validating experimental design, this guide equips scientists with the tools to systematically characterize the solubility of this and other challenging pharmaceutical compounds.

Introduction to 4-(2-Aminopropan-2-yl)phenol HCl

4-(2-Aminopropan-2-yl)phenol, also known by synonyms such as p-Hydroxyphentermine, is a useful research chemical and building block in medicinal chemistry.[] Its hydrochloride salt form, 4-(2-Aminopropan-2-yl)phenol HCl, is the subject of this guide. The structure combines a phenolic ring, which imparts some lipophilicity and hydrogen-bonding capability, with a protonated tertiary amine, rendering the molecule as a highly polar, ionic salt.

Chemical Structure and Properties:

-

Molecular Formula: C₁₀H₁₆ClNO

-

Molecular Weight: 201.70 g/mol

-

Structure:

(Note: Image is illustrative)

The solubility of an active pharmaceutical ingredient (API) is a critical physical property that dictates its behavior throughout the drug development lifecycle. Poor solubility can lead to formulation challenges and insufficient bioavailability.[2] A thorough understanding of the API's solubility in various organic solvents is essential for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

-

Pre-formulation Studies: Developing viable dosage forms, including oral, parenteral, and topical formulations.

-

Analytical Method Development: Choosing suitable diluents for analytical techniques like HPLC and UV-spectroscopy.

This guide provides a systematic approach to characterizing the solubility of this amphiphilic salt, grounding experimental practice in solid scientific theory.

Physicochemical Properties and Their Impact on Solubility

The solubility of 4-(2-Aminopropan-2-yl)phenol HCl is a direct consequence of its molecular structure. It is an amphiphilic molecule, possessing both polar (hydrophilic) and non-polar (lipophilic) regions. However, as a salt, its ionic character is the dominant factor in most solvent systems.

| Property (of Free Base) | Value / Observation | Implication for HCl Salt Solubility |

| Molecular Form | Hydrochloride Salt | The ionic nature (R₃NH⁺Cl⁻) dictates a preference for polar solvents that can effectively solvate the charged species. Solubility in non-polar solvents is expected to be very low. |

| XLogP3 (Predicted) | 1.6 | The positive LogP of the free base indicates some lipophilicity.[] For the HCl salt, this non-polar character (from the aromatic ring and propyl group) will contribute to solubility in moderately polar organic solvents. |

| Phenolic Group (-OH) | pKa ≈ 10.3 (for 4-aminophenol) | Acts as a strong hydrogen bond donor, promoting interactions with protic and other hydrogen-bond accepting solvents.[3] |

| Protonated Amino Group (-NH⁺) | pKa of conjugate acid ≈ 9-10 | The ammonium ion is a powerful hydrogen bond donor and requires a polar environment for stabilization. |

| Melting Point | 134 - 137 °C (for free base) | The relatively high melting point suggests strong intermolecular forces in the solid state (crystal lattice energy), which must be overcome by solvent-solute interactions for dissolution to occur.[] |

Causality Behind Solubility Behavior: The principle of "like dissolves like" is the guiding concept. For a molecule to dissolve, the energy released from solvent-solute interactions must be sufficient to overcome both the solute-solute interactions (crystal lattice energy) and solvent-solvent interactions.

For 4-(2-Aminopropan-2-yl)phenol HCl, a good solvent must:

-

Overcome High Crystal Lattice Energy: As an ionic salt, the compound has strong electrostatic forces holding the crystal together.

-

Solvate the Ions: The solvent must effectively surround and stabilize the ammonium cation (R₃NH⁺) and the chloride anion (Cl⁻) through ion-dipole interactions.

-

Interact with Non-Polar Regions: The solvent should also have favorable interactions with the phenyl ring and alkyl chain.

Polar solvents, especially polar protic solvents like methanol and ethanol, are predicted to be most effective due to their high dielectric constant and ability to form hydrogen bonds.

Theoretical Framework for Solubility Prediction

A rational approach to solvent selection can save significant time and resources. Beyond the qualitative "like dissolves like" rule, the Hansen Solubility Parameter (HSP) system provides a more quantitative method for predicting solubility.[4][5]

Solvent Classification

Organic solvents are broadly classified based on their polarity and ability to act as hydrogen bond donors:

-

Polar Protic Solvents: (e.g., Methanol, Ethanol, Water). These solvents have a hydrogen atom bonded to an electronegative atom (like oxygen). They are excellent at solvating both cations and anions and can act as both hydrogen bond donors and acceptors.

-

Polar Aprotic Solvents: (e.g., DMSO, Acetonitrile, Acetone). These solvents have a large dipole moment but lack O-H or N-H bonds. They are effective at solvating cations but less so for anions.

-

Non-Polar Solvents: (e.g., Hexane, Toluene, Diethyl Ether). These solvents have low dielectric constants and cannot effectively solvate ions, leading to predictably poor solubility for salts.

Hansen Solubility Parameters (HSP)

The HSP theory posits that the total cohesive energy of a substance can be divided into three components:

-

δD (Dispersion): Energy from weak van der Waals forces.

-

δP (Polar): Energy from permanent dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from the formation of hydrogen bonds.

Every chemical, including solvents and solutes, can be assigned a point (δD, δP, δH) in 3D "Hansen space".[5] The principle is that substances with closer HSP coordinates are more likely to be miscible. The distance (Ra) between two substances in Hansen space is calculated as:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [6]

A smaller Ra value indicates a higher likelihood of solubility. By testing a range of solvents with known HSPs, a "solubility sphere" can be determined for the solute, allowing for the prediction of its solubility in other solvents and the rational design of solvent blends.[4]

Table of Hansen Solubility Parameters for Common Organic Solvents

| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) | Classification |

|---|---|---|---|---|

| Hexane | 14.9 | 0.0 | 0.0 | Non-Polar |

| Toluene | 18.0 | 1.4 | 2.0 | Non-Polar |

| Diethyl Ether | 14.5 | 2.9 | 5.1 | Non-Polar |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | Polar Aprotic |

| Acetone | 15.5 | 10.4 | 7.0 | Polar Aprotic |

| Acetonitrile | 15.3 | 18.0 | 6.1 | Polar Aprotic |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | Polar Aprotic |

| Isopropanol | 15.8 | 6.1 | 16.4 | Polar Protic |

| Ethanol | 15.8 | 8.8 | 19.4 | Polar Protic |

| Methanol | 14.7 | 12.3 | 22.3 | Polar Protic |

Data compiled from various sources, including[7][8].

Experimental Determination of the Solubility Profile

The gold standard for determining the thermodynamic or equilibrium solubility of a compound is the shake-flask method .[9][10] This method ensures that the solvent is fully saturated with the solute and that a true equilibrium has been reached.

Protocol 4.1: Equilibrium Solubility Determination via the Shake-Flask Method

Principle: An excess amount of the solid compound is suspended in the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the concentration of the dissolved solid in the liquid phase to reach a constant value (equilibrium). The undissolved solid is then removed, and the concentration of the solute in the saturated solution is determined using a suitable analytical method.[9][11]

Materials & Equipment:

-

4-(2-Aminopropan-2-yl)phenol HCl (solid, of known purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

2-8 mL glass vials with PTFE-lined screw caps

-

Analytical balance

-

Orbital shaker with temperature control (e.g., set to 25 °C or 37 °C)

-

Benchtop centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE, test for compatibility and drug sorption)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or equivalent analytical instrument.

Experimental Workflow:

Caption: Experimental workflow for the shake-flask solubility assay.

Step-by-Step Protocol:

-

Preparation: To a series of glass vials, add an excess amount of 4-(2-Aminopropan-2-yl)phenol HCl (e.g., 10-20 mg, enough to ensure saturation with visible excess solid at the end).

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate for a predetermined time.

-

Trustworthiness Check: To ensure equilibrium is reached, a pilot study should be run where samples are taken at multiple time points (e.g., 12, 24, and 48 hours). Equilibrium is confirmed when the measured solubility does not significantly change between the later time points.[12]

-

-

Phase Separation: After equilibration, let the vials stand for a short period to allow larger particles to settle. Then, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet all undissolved solids.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant from the top layer, being cautious not to disturb the solid pellet.

-

Dilution: Accurately dilute the supernatant with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method against a calibration curve prepared from a stock solution of the compound of known concentration.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL or mol/L. Run each solvent in triplicate to assess variability.

Interpreting the Solubility Profile: A Hypothetical Case Study

To illustrate the application of the principles and protocols described, we present a set of hypothetical but scientifically plausible solubility data for 4-(2-Aminopropan-2-yl)phenol HCl at 25 °C.

Table of Hypothetical Solubility Data

| Solvent | Classification | Hypothetical Solubility (mg/mL) | Analysis & Rationale |

|---|---|---|---|

| Hexane | Non-Polar | < 0.01 | Extremely low solubility is expected as the non-polar solvent cannot overcome the crystal lattice energy of the salt. |

| Toluene | Non-Polar | 0.05 | The aromatic nature of toluene offers minimal interaction with the phenyl ring, but it is still a very poor solvent for an ionic salt. |

| Diethyl Ether | Non-Polar | 0.1 | The ether oxygen can act as a weak H-bond acceptor, providing slightly better, but still poor, solvation. |

| Acetone | Polar Aprotic | 8.5 | The polar carbonyl group provides good ion-dipole interactions, significantly improving solubility. |

| Acetonitrile | Polar Aprotic | 12.0 | The highly polar nitrile group effectively solvates the ammonium cation. |

| DMSO | Polar Aprotic | 45.0 | A highly polar aprotic solvent, excellent at solvating cations, leading to high solubility. |

| Isopropanol | Polar Protic | 25.0 | Good solubility due to both polarity and hydrogen bonding, but steric hindrance of the isopropyl group may limit solvation efficiency compared to smaller alcohols. |

| Ethanol | Polar Protic | 70.0 | Excellent solubility. The hydroxyl group is a strong H-bond donor/acceptor, and the polarity effectively solvates the ions. |

| Methanol | Polar Protic | > 150.0 | Very high solubility. Methanol is highly polar, a strong H-bonder, and its small size allows for efficient solvation of the R₃NH⁺Cl⁻ ions. |

Discussion of Trends: The hypothetical data clearly demonstrate the dominance of polarity and hydrogen bonding. Solubility is negligible in non-polar solvents and increases dramatically with solvent polarity. The highest solubilities are observed in polar protic solvents, with methanol being the most effective. This suggests that the ability of the solvent to act as both a hydrogen bond donor and acceptor, in addition to having a high dielectric constant, is crucial for effectively dissolving the 4-(2-Aminopropan-2-yl)phenol HCl crystal lattice.

Caption: Relationship between solute/solvent properties and solubility.

Conclusion

This guide has outlined a comprehensive strategy for characterizing the solubility profile of 4-(2-Aminopropan-2-yl)phenol HCl. By understanding its physicochemical properties as an amphiphilic salt and applying theoretical frameworks like Hansen Solubility Parameters, researchers can move from a trial-and-error approach to a rational, predictive method of solvent selection. The detailed shake-flask protocol provides a robust and reliable method for generating high-quality equilibrium solubility data. The insights gained from such a profile are invaluable for guiding decisions in chemical synthesis, purification, and the critical early stages of pharmaceutical formulation, ultimately accelerating the development timeline.

References

-

ResearchGate. (n.d.). Hansen solubility parameter (HSP) of some common solvents and target compounds. Link

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Link

-

SlideShare. (n.d.). Solubility experimental methods. Link

-

Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Link

-

CymitQuimica. (n.d.). 4-amino-2-(propan-2-yl)phenol hydrochloride. Link

-

Life Chemicals. (2022). Compound solubility measurements for early drug discovery. Link

-

DuPont. (n.d.). Hansen Solubility Parameter System. Link

-

Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Link

-

U.S. Environmental Protection Agency. (2025). 4-Amino-2,6-di(propan-2-yl)phenol--hydrogen chloride (1/1) Properties. Link

-

Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Link

-

Wikipedia. (n.d.). Hansen solubility parameter. Link

-

U.S. Environmental Protection Agency. (2025). 4-(1-aminopropan-2-yl)phenol hydrochloride Properties. Link

-

SpecialChem. (2018). Hansen Solubility Parameters (HSP) Science-based Formulation for Plastics. Link

-

Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Link

-

BenchChem. (n.d.). Chiral Synthesis of (R)-4-(2-aminopropyl)phenol: An In-depth Technical Guide. Link

-

Wikipedia. (n.d.). 4-Aminophenol. Link

-

World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver. Link

-

ACS Publications. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. Link

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. Link

-

BOC Sciences. (n.d.). 4-(2-Amino-2-methylpropyl)phenol (CAS 51706-55-9).

-

BenchChem. (n.d.). 4-(2-Amino-2-methylpropyl)phenol | 51706-55-9. Link

-

University of Calgary. (2023). Solubility of Organic Compounds. Link

Sources

- 2. rheolution.com [rheolution.com]

- 3. 4-Aminophenol - Wikipedia [en.wikipedia.org]

- 4. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. specialchem.com [specialchem.com]

- 7. researchgate.net [researchgate.net]

- 8. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. who.int [who.int]

Thermodynamic Stability of 4-(2-Aminopropan-2-yl)phenol Hydrochloride: A Technical Guide

Executive Summary: The Meta-Stable Nature of Tertiary Benzylic Amines

4-(2-Aminopropan-2-yl)phenol hydrochloride (hereafter 4-APPH ) represents a unique thermodynamic challenge in drug development and organic synthesis. Structurally, it combines a phenolic antioxidant moiety with a sterically hindered, tertiary benzylic amine salt.

While the hydrochloride salt form provides kinetic stability in the solid state by elevating the lattice energy, 4-APPH is thermodynamically predisposed to two primary degradation vectors:

-

Elimination (Deamination): The tertiary benzylic carbon-nitrogen bond is labile. Under thermal stress, the molecule undergoes E1 elimination to form 4-isopropenylphenol.

-

Oxidative Quinone Formation: The electron-rich phenol ring is susceptible to oxidation, a process catalyzed by trace metals, light, and high pH, leading to colored quinone-imine species.

This guide details the thermodynamic boundaries of 4-APPH, providing actionable protocols for stability profiling and handling.

Chemical Identity & Solid-State Thermodynamics

To understand the stability, we must first define the structural physics of the molecule.

| Property | Specification | Thermodynamic Implication |

| IUPAC Name | 4-(2-amino-2-propyl)phenol hydrochloride | Core scaffold identity. |

| Structure | HO-C6H4-C(CH3)2-NH3+ Cl- | Tertiary benzylic ammonium salt. |

| Molecular Weight | 187.67 g/mol | - |

| Est. Melting Point | >200°C (Decomposition) | High lattice energy stabilizes the volatile amine. |

| pKa (Phenol) | ~10.0 | Susceptible to deprotonation at high pH. |

| pKa (Ammonium) | ~9.8 - 10.2 | The tertiary amine is basic; salt formation is favorable. |

| Hygroscopicity | Moderate to High | HCl salts often form hydrates; moisture accelerates hydrolysis. |

Lattice Energy vs. Bond Dissociation

In the solid state, the ionic interactions between the ammonium cation and chloride anion provide a "thermodynamic cage" that prevents degradation. However, the C–N bond dissociation energy (BDE) in a tertiary benzylic system is significantly lower (~70-75 kcal/mol) compared to a primary amine.

Critical Insight: The stability of 4-APPH is binary.

-

Solid State (T < 150°C): Stable due to crystal lattice forces.

-

Solution/Melt: The activation energy (

) for C-N bond cleavage drops, allowing rapid elimination.

Thermodynamic Degradation Pathways

The following Graphviz diagram illustrates the competing degradation pathways. The Elimination Pathway is thermodynamically favored at high temperatures (entropy driven), while the Oxidation Pathway is kinetically favored in the presence of oxygen and moisture.

Figure 1: Competing thermodynamic degradation pathways for 4-APPH. The red path (Elimination) dominates in acidic/thermal conditions; the green path (Oxidation) dominates in aerobic/neutral conditions.

Pathway A: The Retro-Ritter / Elimination Mechanism

Unlike primary amines (e.g., p-aminophenol), the tertiary carbon in 4-APPH stabilizes a carbocation intermediate.

-

Initiation: Thermal energy breaks the C-N bond, releasing ammonia (or ammonium chloride).

-

Propagation: A stable tertiary benzylic carbocation forms.

-

Termination: A proton is lost from the adjacent methyl group, forming the double bond of 4-isopropenylphenol .

-

Risk:[1] 4-isopropenylphenol is a reactive monomer that can dimerize or polymerize, leading to insoluble gums in your reactor or formulation.

-

Pathway B: Oxidative Discoloration

Phenols are electron-rich. The presence of the amine group (even if protonated) does not fully deactivate the ring against oxidation.

-

Mechanism: Electron abstraction

Phenoxy radical -

Observation: Samples turning pink/brown over time indicate this pathway is active.

Experimental Protocols for Stability Profiling

Do not rely on generic stability data. You must validate the thermodynamic boundaries of your specific batch using these self-validating protocols.

Protocol: Differential Scanning Calorimetry (DSC) for Melt/Decomp Analysis

Goal: Determine the safe processing window before deamination occurs.

-

Instrument: Heat Flux DSC (e.g., TA Instruments or Mettler Toledo).

-

Sample: 2–5 mg of 4-APPH HCl in a hermetically sealed aluminum pan (to contain ammonia evolution).

-

Reference: Empty hermetic aluminum pan.

-

Ramp: 10°C/min from 30°C to 300°C.

-

Analysis:

-

Look for a sharp endotherm (Melting Point).

-

Watch for an immediate or overlapping exotherm (Decomposition/Elimination).

-

Success Criterion: If the onset of decomposition is <10°C from the melt onset, the material cannot be melted without degradation.

-

Protocol: Forced Degradation (Stress Testing)

Goal: Quantify the kinetics of the elimination vs. oxidation pathways.

| Stress Condition | Duration | Target Mechanism | Analytical Marker (HPLC) |

| Acid (0.1N HCl) | 24h @ 60°C | Hydrolysis / Elimination | Appearance of 4-isopropenylphenol |

| Base (0.1N NaOH) | 4h @ RT | Oxidation / Free Base | Appearance of Quinones / Color Change |

| Oxidation (3% H2O2) | 2h @ RT | Radical Oxidation | Complex mixture of oligomers |

| Thermal (Solid) | 7 days @ 80°C | Solid State Deamination | Loss of potency, ammonia smell |

HPLC Method Parameters (Recommended):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 20 mins.

-

Detection: UV @ 210 nm (Amine/Alkene) and 280 nm (Phenol).

Handling and Stabilization Strategy

Based on the thermodynamic profile, the following handling strategies are mandatory to maintain integrity:

-

Moisture Control (Critical):

-

The HCl salt is likely hygroscopic. Absorbed water lowers the lattice energy and acts as a plasticizer, increasing molecular mobility and accelerating the elimination reaction.

-

Action: Store in tight containers with silica gel or molecular sieves.

-

-

Atmospheric Protection:

-

To prevent Pathway B (Oxidation), handle under an inert atmosphere (Nitrogen or Argon), especially if the material is in solution.

-

-

Temperature Limits:

-

Avoid heating above 60°C for extended periods during drying.

-

If drying is required, use Vacuum Drying at lower temperatures (40°C) rather than convection heating.

-

-

pH Sensitivity:

-

Maintain acidic conditions (pH < 4) in solution to keep the amine protonated (stabilizing the C-N bond) and the phenol protonated (reducing oxidation risk).

-

References

-

National Institute of Standards and Technology (NIST). Phenol, 4-amino- Thermochemical Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]

- Context: Provides baseline thermodynamic d

-

PubChem. 4-Cumylphenol Compound Summary. National Library of Medicine. Available at: [Link]

- Context: Structural analog data for the 4-(1-methyl-1-phenylethyl)

-

Chemistry LibreTexts. Elimination Reactions of Quaternary Ammonium Salts (Hofmann Elimination). Available at: [Link][2][3][4][5]

- Context: Mechanistic grounding for the elimination of amines

- Baertschi, S. W., et al.Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis, 2011. (General Reference for Protocol 4.2).

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Mutagenicity of the non-carcinogenic dibenzylnitrosamine and an alpha-acetoxy derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Ammonia Elimination from Protonated Nucleobases and Related Synthetic Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

Navigating the Unknown: A Technical Guide to the Safety and Toxicity of 4-(2-Aminopropan-2-yl)phenol HCl

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course Through Data Scarcity

In the landscape of chemical research and drug development, we often encounter compounds with promising therapeutic potential but limited safety and toxicity data. 4-(2-Aminopropan-2-yl)phenol HCl is one such molecule. A comprehensive search for a dedicated Safety Data Sheet (SDS) and extensive toxicological studies for this specific compound reveals a significant data gap. This guide, therefore, adopts a scientifically rigorous approach to bridge this gap. By leveraging data from structurally analogous compounds, primarily the well-characterized parent molecule 4-aminophenol, we can construct a predictive toxicological profile. This allows for informed decision-making regarding handling, risk assessment, and the design of future preclinical safety studies.

This document is structured to provide a logical and in-depth analysis, moving from the known chemical identity to a predictive assessment of its biological activity and potential hazards. We will delve into the established toxicological mechanisms of related aminophenols to build a robust safety framework for 4-(2-Aminopropan-2-yl)phenol HCl.

Section 1: Chemical Identity and Data Availability

1.1. Elucidating the Structure

The compound is 4-(2-Aminopropan-2-yl)phenol hydrochloride. Its structure consists of a phenol ring substituted at the para position (position 4) with a 2-aminopropan-2-yl group. The amine functional group is protonated to form the hydrochloride salt, which typically enhances water solubility and stability.

The CAS number for the hydrochloride salt of the closely related compound, 4-(2-amino-2-methylpropyl)phenol, is 13990-26-6 .[1] The free base, 4-(2-Amino-2-methylpropyl)phenol, has the CAS number 51706-55-9 .[2][] It is crucial for researchers to verify the exact identity and CAS number of their material. For the purpose of this guide, we will consider the potential hazards associated with this structural class.

1.2. The Data Deficit

Section 2: Predictive Toxicology - A Framework Based on 4-Aminophenol

The primary structural alert within 4-(2-Aminopropan-2-yl)phenol HCl is the 4-aminophenol core. 4-Aminophenol (p-aminophenol) is a well-studied compound, known for its use as an intermediate in the synthesis of pharmaceuticals (like paracetamol) and other industrial chemicals.[4] Its toxicological profile, particularly its nephrotoxicity and hepatotoxicity, is well-documented and serves as a strong foundation for our predictive analysis.[5][6]

2.1. The Metabolic Activation of p-Aminophenol: A Precedent for Toxicity

The toxicity of p-aminophenol is intrinsically linked to its metabolic activation. The following diagram illustrates the key metabolic pathways.

Figure 1: Simplified metabolic pathways of 4-aminophenol leading to detoxification and bioactivation.

The key takeaway is the formation of reactive metabolites like N-acetyl-p-benzoquinone imine (NAPQI) from the N-acetylated metabolite (acetaminophen) and p-benzoquinone imine from 4-aminophenol itself.[7] These electrophilic intermediates can deplete cellular glutathione (GSH) and covalently bind to cellular macromolecules, leading to oxidative stress and cell death.[6][8]

2.2. Predicted Toxicological Profile of 4-(2-Aminopropan-2-yl)phenol HCl

Based on the 4-aminophenol precedent, we can anticipate the following toxicological properties for 4-(2-Aminopropan-2-yl)phenol HCl.

| Toxicological Endpoint | Predicted Hazard for 4-(2-Aminopropan-2-yl)phenol HCl | Rationale based on 4-Aminophenol Data |

| Acute Oral Toxicity | Harmful if swallowed. | 4-Aminophenol is classified as harmful if swallowed, with reported LD50 values in rats around 671 mg/kg bw.[9] The aminopropan-2-yl side chain may alter the pharmacokinetic profile, but the inherent toxicity of the aminophenol core is likely to be retained. |

| Dermal Toxicity | Potentially harmful in contact with skin. | While 4-aminophenol has low acute dermal toxicity in animal studies (LD50 >5000 mg/kg bw), skin irritation and sensitization are concerns.[9] |

| Inhalation Toxicity | Potentially harmful if inhaled. | Data for 4-aminophenol dust inhalation is inconclusive, but it is generally recommended to avoid inhalation of aminophenol compounds.[9] |

| Skin Corrosion/Irritation | May cause skin irritation. | Aminophenols can be irritating to the skin.[10] |

| Eye Damage/Irritation | May cause serious eye irritation. | As with many chemical compounds, direct contact with the eyes is likely to cause irritation. |

| Skin Sensitization | May cause an allergic skin reaction. | 4-Aminophenol is a known skin sensitizer.[9] |

| Germ Cell Mutagenicity | Suspected of causing genetic defects. | Some aminophenols are suspected mutagens.[10][11] |

| Carcinogenicity | Data not available; caution warranted. | Long-term studies on 4-aminophenol have not shown clear carcinogenic effects, but due to the potential for metabolic activation, this remains an area for consideration. |

| Reproductive Toxicity | Data not available; caution warranted. | High doses of 4-aminophenol have shown fetal effects secondary to maternal toxicity in animal studies.[9] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | Inhalation of dust may irritate the respiratory tract. |

| Specific Target Organ Toxicity (Repeated Exposure) | Kidneys and liver are potential target organs. | The primary concern, based on 4-aminophenol, is nephrotoxicity and, to a lesser extent, hepatotoxicity due to the formation of reactive metabolites.[5][6][12] |

Section 3: Experimental Protocols for Safe Handling and Risk Mitigation

Given the predicted hazard profile, a stringent set of safety protocols is mandatory when handling 4-(2-Aminopropan-2-yl)phenol HCl.

3.1. Personal Protective Equipment (PPE)

The following diagram outlines the minimum required PPE.

Figure 2: Essential Personal Protective Equipment (PPE).

3.2. Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is required.

-

Containment: Use appropriate containment measures, such as a glove box, for handling larger quantities or for procedures with a high risk of aerosolization.

3.3. Step-by-Step Safe Handling Protocol

-

Preparation:

-

Designate a specific area for handling the compound.

-

Ensure all necessary PPE is available and in good condition.

-

Have a chemical spill kit readily accessible.

-

Review the emergency procedures.

-

-

Handling:

-

Wear all required PPE before handling the compound.

-

Avoid creating dust. If weighing a solid, do so in a fume hood or on a balance with a draft shield.

-

Use compatible tools (e.g., spatulas) for transferring the solid.

-

If making solutions, add the solid to the solvent slowly to avoid splashing.

-

-

Storage:

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.[10]

-

-

Waste Disposal:

-

Dispose of waste in accordance with all local, state, and federal regulations.

-

Do not dispose of down the drain.

-

Contaminated materials (e.g., gloves, weighing paper) should be disposed of as chemical waste.

-

3.4. Emergency Procedures

-

In case of skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

In case of inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

In case of ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Section 4: Future Directions and Recommendations

The lack of specific toxicity data for 4-(2-Aminopropan-2-yl)phenol HCl underscores the need for further research before its widespread use. The following experimental workflows are recommended to establish a comprehensive safety profile.

Figure 3: A proposed workflow for the toxicological evaluation of 4-(2-Aminopropan-2-yl)phenol HCl.

Conclusion

While 4-(2-Aminopropan-2-yl)phenol HCl presents a data gap in terms of its specific safety and toxicity profile, a robust predictive framework can be established based on its structural analogue, 4-aminophenol. The primary toxicological concerns are centered around its potential for metabolic activation leading to nephrotoxicity and hepatotoxicity. Researchers and drug development professionals must handle this compound with the utmost care, adhering to stringent safety protocols. The path forward requires a systematic and thorough toxicological evaluation to fully characterize its safety profile and unlock its potential therapeutic applications.

References

-

Miadzvedski, I. (2013). Acute toxicity of spatially hindered derivatives of aminophenol and catechol. ResearchGate. Retrieved from [Link]

-

Pharmapproach. (n.d.). p-Amino phenol derivatives - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). p-Aminophenol-induced liver toxicity: Tentative evidence of a role for acetaminophen. PubMed. Retrieved from [Link]

-

BrainKart. (2017, December 27). p-Aminophenol Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules. PubMed. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme. (2015, February 13). Phenol, 4-amino-: Human health tier II assessment. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Phenol, p-(2-amino-2-methylpropyl)-, hydrochloride. PubChem. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2005, August 8). Provisional Peer Reviewed Toxicity Values for p-Aminophenol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Aminophenol and 4-aminophenol toxicity in renal slices from Sprague-Dawley and Fischer 344 rats. PubMed. Retrieved from [Link]

Sources

- 1. Phenol, p-(2-amino-2-methylpropyl)-, hydrochloride | C10H16ClNO | CID 84138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(2-Amino-2-methylpropyl)phenol | 51706-55-9 | Benchchem [benchchem.com]

- 4. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 5. researchgate.net [researchgate.net]

- 6. Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmacy180.com [pharmacy180.com]

- 8. brainkart.com [brainkart.com]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. 2-Aminophenol and 4-aminophenol toxicity in renal slices from Sprague-Dawley and Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Thermal Characterization of 4-(2-Aminopropan-2-yl)phenol HCl

<_-3a_preface>

This guide provides a comprehensive technical overview of the methodologies and underlying principles for determining the melting point and thermal decomposition profile of 4-(2-Aminopropan-2-yl)phenol hydrochloride. As a crucial intermediate in pharmaceutical synthesis, the thermal properties of this compound require precise characterization to ensure stability, purity, and safety throughout the drug development lifecycle. A thorough understanding of these characteristics is not merely a regulatory formality but a fundamental necessity for creating a safe, stable, and effective drug product.

Introduction: The Criticality of Thermal Analysis in Pharmaceutical Development

Thermal analysis serves as a cornerstone in the physicochemical characterization of active pharmaceutical ingredients (APIs) and their intermediates. The melting point is a primary indicator of purity, while the thermal decomposition profile dictates a compound's stability under various processing and storage conditions. This document delves into the experimental determination of these parameters, emphasizing the rationale behind the chosen analytical techniques and providing field-tested protocols.

Physicochemical Properties of 4-(2-Aminopropan-2-yl)phenol HCl

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₁₄ClNO[1]

-

Molecular Weight: 187.67 g/mol [1]

-

Chemical Structure:

The presence of a phenolic hydroxyl group, a tertiary amine, and the hydrochloride salt form all influence the compound's thermal behavior.

Determination of Melting Point: A Critical Quality Attribute

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid. For a pure substance, this occurs over a narrow range. Impurities typically depress and broaden this range, making melting point a powerful tool for purity assessment.

Recommended Methodology: Differential Scanning Calorimetry (DSC)

While traditional methods provide a preliminary value, Differential Scanning Calorimetry (DSC) offers superior accuracy and a wealth of additional information.[2] DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3] This technique can also reveal other thermal events like polymorphic transitions and the onset of decomposition.[4]

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified reference standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into a standard aluminum DSC pan and crimp the lid.

-

Experimental Conditions:

-

Temperature Range: 25°C to 300°C

-

Heating Rate: 10°C/min

-

Purge Gas: Nitrogen at 50 mL/min to prevent oxidation.

-

-

Data Analysis: The melting point is determined as the onset temperature of the melting endotherm in the DSC thermogram.

| Parameter | Expected Value Range | Significance |

| Melting Point (Onset) | ~232-243 °C[5][6] | Primary indicator of identity and purity. |

| Enthalpy of Fusion (ΔHfus) | Compound-specific | Energy required to melt the crystal lattice. |

Note: The exact melting point can vary based on sample purity and DSC conditions.

Caption: Workflow for Melting Point Determination by DSC.

Thermal Decomposition: Defining Stability Limits

Thermal decomposition is the breakdown of a substance into simpler components upon heating. Understanding the onset of this process is critical for defining safe manufacturing and storage conditions.

Recommended Methodology: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is the ideal technique for studying thermal decomposition. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[2][7]

-

Instrument Calibration: Calibrate the TGA for mass using standard weights and for temperature using appropriate reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a ceramic or platinum TGA pan.

-

Experimental Conditions:

-

Temperature Range: 25°C to 400°C

-

Heating Rate: 10°C/min

-

Purge Gas: Nitrogen at 50 mL/min

-

-

Data Analysis: The onset of thermal decomposition is the temperature at which significant mass loss begins. The temperature at 5% mass loss (T₅%) is a common metric.

| Parameter | Expected Value Range | Significance |

| Onset of Decomposition (T_onset) | > 250 °C | Indicates the start of thermal degradation. |

| Temperature at 5% Mass Loss (T₅%) | > 260 °C | A practical upper-temperature limit for handling. |

Note: Decomposition is expected to occur at a temperature above the melting point.

Sources

- 1. 4-amino-2-(propan-2-yl)phenol hydrochloride | CymitQuimica [cymitquimica.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. biopharmagroupcdmo.com [biopharmagroupcdmo.com]

- 4. tainstruments.com [tainstruments.com]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. CompTox Chemicals Dashboard [comptox.epa.gov]

- 7. resolvemass.ca [resolvemass.ca]

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Phenolic Resins Using 4-(2-Aminopropan-2-yl)phenol HCl

Introduction: Expanding the Functional Frontier of Phenolic Resins

Phenolic resins, the first entirely synthetic polymers, have remained indispensable in a multitude of industrial applications for over a century due to their exceptional thermal stability, chemical resistance, and mechanical strength.[1][2] The versatility of these thermosetting polymers stems from the polycondensation reaction of a phenol with an aldehyde, typically formaldehyde.[1][3] While traditional phenolic resins have a storied history, the contemporary demand for advanced materials with tailored functionalities necessitates the exploration of novel monomers.[4][5] The incorporation of functional groups into the phenolic backbone can impart new properties, leading to resins with enhanced performance characteristics for specialized applications, such as advanced composites, coatings, and materials for the electronics and aerospace industries.[6][7]

This document provides detailed application notes and a hypothetical, yet scientifically grounded, protocol for the use of 4-(2-aminopropan-2-yl)phenol hydrochloride as a monomer in the synthesis of a novel functionalized phenolic resin. The presence of a primary amine and an isopropyl group on the phenol structure is anticipated to significantly influence the polymerization process and the final properties of the cured resin, potentially offering improved solubility, modified cross-linking density, and a platform for further chemical modifications. These notes are intended for researchers, scientists, and drug development professionals interested in the design and synthesis of new polymers with unique property profiles.

Monomer Profile: 4-(2-Aminopropan-2-yl)phenol HCl

A thorough understanding of the monomer is critical for designing a successful polymerization strategy.

| Property | Value | Source |

| Chemical Name | This compound | |

| CAS Number | Not readily available for the 2-aminopropan-2-yl isomer. A similar isomer, 4-(1-aminopropan-2-yl)phenol HCl, has CAS 13238-99-8. | [8] |

| Molecular Formula | C₉H₁₄ClNO | [9] |

| Molecular Weight | 187.67 g/mol | [9] |

| Structure | A phenol ring substituted at the para position with a 2-aminopropan-2-yl group. The amine is present as a hydrochloride salt. | |

| Purity | Typically available at ≥95% | [9] |

Key Structural Features and Predicted Reactivity:

-

Phenolic Hydroxyl Group: This group activates the ortho and para positions of the aromatic ring towards electrophilic substitution, which is the fundamental reaction in phenolic resin formation.[2]

-

Para-Substitution: The bulky 2-aminopropan-2-yl group at the para position will direct the formaldehyde addition primarily to the two ortho positions. This could lead to a more linear polymer chain compared to phenol, which can also react at the para position.

-

Primary Amine: The primary amine group is also reactive towards formaldehyde and can form methylolamines or Schiff bases. This introduces the possibility of incorporating nitrogen into the polymer backbone or forming additional cross-linking sites. The amine's reactivity will be influenced by the reaction pH. In its hydrochloride salt form, the amine is protonated and less nucleophilic.

-

Isopropyl Group: The tertiary carbon of the isopropyl group provides steric hindrance around the para position, reinforcing the ortho-directing nature of the hydroxyl group.

Proposed Synthetic Protocol: Synthesis of a Resol-type Phenolic Resin

Given the potential for the amine group to participate in the reaction, a base-catalyzed (resol) approach is proposed.[10][11] This will deprotonate the phenolic hydroxyl, increasing its nucleophilicity, and can also deprotonate the ammonium salt to free the amine for reaction. An excess of formaldehyde will be used to ensure the formation of a thermosetting resin with reactive methylol groups.[12][13]

Materials and Equipment:

-

4-(2-Aminopropan-2-yl)phenol HCl

-

Formaldehyde solution (37 wt% in water)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Methanol

-

Round-bottom flask with a reflux condenser, magnetic stirrer, and temperature probe

-

Heating mantle

-

pH meter or pH paper

-

Rotary evaporator

Experimental Procedure:

-

Reactor Setup: Assemble a clean, dry round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a temperature probe.

-

Reagent Charging:

-

To the flask, add 4-(2-aminopropan-2-yl)phenol HCl (1 equivalent).

-

Add distilled water to create an approximately 50% (w/w) solution.

-

Begin stirring the mixture.

-

-

Catalyst Addition and pH Adjustment:

-

Slowly add a 50% (w/w) aqueous solution of sodium hydroxide to the stirring mixture. The HCl salt will be neutralized, and the solution will become basic.

-

Monitor the pH and adjust to approximately 8.5-9.0. This pH will activate the phenolic ring for electrophilic substitution and free the primary amine.[13]

-

-

Formaldehyde Addition:

-

Calculate the required amount of 37% formaldehyde solution to achieve a formaldehyde to phenol molar ratio of 1.5:1.[13]

-

Add the formaldehyde solution to the reaction mixture dropwise, ensuring the temperature does not rise uncontrollably due to the exothermic reaction.

-

-

Reaction:

-

Heat the reaction mixture to 70-80°C and maintain this temperature for 2-3 hours under reflux.[14]

-

Monitor the reaction progress by periodically checking the viscosity or by taking small aliquots for analysis (e.g., by thin-layer chromatography).

-

-

Dehydration:

-

Once the desired degree of condensation is reached (indicated by an increase in viscosity), reconfigure the apparatus for distillation.

-

Apply a vacuum and gently heat the mixture to remove water and any unreacted formaldehyde. Be cautious not to advance the polymerization too far, which could lead to gelation in the flask.

-

-

Product Isolation:

-

Cool the resulting viscous resin to room temperature.

-

The resin can be used as is or dissolved in a suitable solvent like methanol for storage and further application.

-

Characterization of the Novel Phenolic Resin

A suite of analytical techniques should be employed to characterize the structure and properties of the newly synthesized resin.[15]

| Technique | Information Obtained |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of the incorporation of formaldehyde into the phenolic structure through the appearance of bands corresponding to methylene bridges and methylol groups. Disappearance or shifting of the N-H bands of the primary amine can indicate its participation in the reaction.[14] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Detailed structural elucidation of the resin, including the determination of the degree of substitution on the aromatic ring, the ratio of methylene to ether bridges, and the presence of methylol groups.[15] |

| Gel Permeation Chromatography (GPC) | Determination of the molecular weight distribution (Mn, Mw) and polydispersity index (PDI) of the synthesized resin.[15] |

| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability of the resin and its char yield at elevated temperatures. The incorporation of the aminopropan-2-yl group may influence the degradation pathway and final char yield.[14] |

| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg) of the uncured resin and characterization of the curing exotherm upon heating.[14] |

Visualization of Reaction and Workflow

Caption: Proposed reaction mechanism for the base-catalyzed synthesis of a resol-type phenolic resin.

Caption: Step-by-step experimental workflow for the synthesis and characterization of the novel phenolic resin.

Potential Applications and Advantages

The unique structure of a phenolic resin derived from 4-(2-aminopropan-2-yl)phenol suggests several potential advantages and applications:

-

Improved Toughness: The flexible aminopropyl group may increase the toughness and reduce the brittleness often associated with highly cross-linked phenolic resins.[16]

-

Adhesion Promotion: The presence of amine groups can enhance adhesion to various substrates, making the resin a candidate for advanced adhesives and coatings.

-

Post-Polymerization Modification: The primary amine provides a reactive handle for further chemical modifications, such as grafting other polymer chains or introducing specific functionalities.

-

Modified Curing Behavior: The amine group could potentially participate in the curing process, leading to a modified network structure with different thermal and mechanical properties compared to traditional resoles.

Safety Precautions

-

Phenols and formaldehyde are toxic and should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Sodium hydroxide is corrosive and should be handled with care.

-

The polymerization reaction is exothermic and should be carefully controlled to prevent runaways.

References

- JFE Chemical Corporation. (n.d.). Development and Applications of Functional Phenolic Resins.

- ChemAnalyst. (2025, September 30). Production Process of Phenolic Resin.

- Encyclopedia of Polymer Science and Technology. (n.d.). Phenolic Resins.

- Elephchem. (2025, August 5). What are phenolic resins and how are they classified?

- Wood and Fiber Science. (n.d.). Characterization of chemical properties and flow parameters of powdered phenol-formaldehyde resins.

- SpringerLink. (2015, December 3). Characterization of environmentally sustainable resole phenolic resins synthesized with plant-based bioresources.

- ResearchGate. (2025, August 6). New method for the synthesis of formaldehyde-free phenolic resins from lignin-based aldehyde precursors.

- Britannica. (n.d.). Phenol-formaldehyde resin | Synthesis, Uses & Properties.

- ResearchGate. (n.d.). Phenolic Resins: Chemistry, Reactions, Mechanism.

- ResearchGate. (2025, August 6). Synthesis and characterization of phenolic resin with high char yield.

- ACS Publications. (n.d.). Synthesis and Characterization of Resol Type Phenolic Resin/Layered Silicate Nanocomposites.

- Elephchem. (2025, September 5). Applications of Phenolic Resin and its Composites.

- R Discovery. (2024, January 1). Surface characteristics of phenolic resin coatings.

- CymitQuimica. (n.d.). 4-amino-2-(propan-2-yl)phenol hydrochloride.

- NASA. (1979, September 4). SYNTHESIS OF IMPROVED PHENOLIC RESINS.

- J-STAGE. (n.d.). Precision Polymerization of Designed Phenol: New Aspects of Phenolic Resin Chemistry.

- Google Patents. (n.d.). WO2016069572A1 - Resole phenolic resins curable with functional polyesters.

- PubMed. (2026, February 2). Functionalized benzoxazine-based phenolic resins for in situ photosynthesis and utilization of hydrogen peroxide.

- ACS Publications. (n.d.). Revitalizing Traditional Phenolic Resin toward a Versatile Platform for Advanced Materials.

- EPA CompTox Chemicals Dashboard. (n.d.). 4-(1-aminopropan-2-yl)phenol hydrochloride Properties.

- Emerald Publishing. (2025, February 18). Phenol and formaldehyde alternatives for novel synthetic phenolic resins: state of the art.

- Dongsen Chemicals. (2024, January 2). Phenolic resins in paints and coatings.

- PubChem. (n.d.). 4-Aminophenol hydrochloride.

- Sigma-Aldrich. (n.d.). (R)-4-(3-Amino-2-(dimethylamino)propyl)phenol dihydrochloride.

- ChemicalBook. (2022, August 26). 4-(1-aminopropan-2-yl)phenol HCl salt.

Sources

- 1. Phenol-formaldehyde resin | Synthesis, Uses & Properties | Britannica [britannica.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]

- 4. jfe-steel.co.jp [jfe-steel.co.jp]

- 5. Precision Polymerization of Designed Phenol: New Aspects of Phenolic Resin Chemistry [jstage.jst.go.jp]

- 6. Applications of Phenolic Resin and its Composites-www.elephchem.com [elephchem.com]

- 7. ntrs.nasa.gov [ntrs.nasa.gov]

- 8. 4-(1-aminopropan-2-yl)phenol HCl salt | 13238-99-8 [chemicalbook.com]

- 9. 4-amino-2-(propan-2-yl)phenol hydrochloride | CymitQuimica [cymitquimica.com]

- 10. What are phenolic resins and how are they classified?-www.elephchem.com [elephchem.com]

- 11. emerald.com [emerald.com]

- 12. Production Process of Phenolic Resin [chemanalyst.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. wfs.swst.org [wfs.swst.org]

- 16. Characterization of environmentally sustainable resole phenolic resins synthesized with plant-based bioresources :: BioResources [bioresources.cnr.ncsu.edu]

Step-by-step preparation of 4-(2-Aminopropan-2-yl)phenol hydrochloride solutions

Abstract & Scope

This application note details the standardized protocol for the preparation, storage, and handling of 4-(2-Aminopropan-2-yl)phenol hydrochloride (CAS: 117580-09-3). Also known as 4-(1-amino-1-methylethyl)phenol, this compound features a phenolic moiety attached to a tertiary alkyl amine. Due to the presence of both an oxidizable phenol and a protonatable amine, specific care is required to maintain stability and solubility. This guide is designed for researchers utilizing this compound as a synthetic building block, metabolic standard, or bioactive ligand.

Chemical Identity & Properties

Before formulation, it is critical to understand the physicochemical behavior of the compound to predict solubility and stability issues.

| Property | Description |

| Chemical Name | This compound |

| Synonyms | 4-(1-Amino-1-methylethyl)phenol HCl; 4-Hydroxycumylamine HCl |

| CAS Number | 117580-09-3 |

| Molecular Formula | C₉H₁₃NO[1] · HCl |

| Molecular Weight | 187.67 g/mol (Salt); 151.21 g/mol (Free Base) |

| Solubility | Water: High (>50 mM); DMSO: High (>100 mM); Ethanol: Moderate |

| pKa (Estimated) | Amine: ~9.8 (Protonated at pH 7.4); Phenol: ~10.0 (Neutral at pH 7.4) |

| Stability | Hygroscopic; Phenolic group susceptible to oxidation (turning pink/brown). |

Critical Mechanistic Insight: At physiological pH (7.4), the amine exists predominantly as the cationic ammonium species (

), while the phenol remains protonated (). This charge ensures good aqueous solubility. However, in highly basic conditions (pH > 10), the formation of the phenolate anion ( ) and free amine ( ) alters solubility and increases oxidative susceptibility.

Materials & Equipment

-

Reagent: this compound (Purity ≥98%).

-

Solvents:

-

Dimethyl Sulfoxide (DMSO), Anhydrous, Sterile-filtered (Cell culture grade).

-

Water, Nuclease-free, Deionized (Milli-Q or equivalent).

-

Phosphate Buffered Saline (PBS), pH 7.4 (Mg²⁺/Ca²⁺ free).

-

-

Equipment:

-

Analytical Balance (Precision 0.01 mg).

-

Vortex Mixer.

-

Argon or Nitrogen gas line (for headspace purging).

-

Amber glass vials (to prevent photodegradation).

-

Protocol: Stock Solution Preparation

For long-term storage and reproducibility, prepare a high-concentration stock solution in an organic solvent (DMSO). Aqueous stocks are not recommended for storage >24 hours due to accelerated oxidation rates.

Step-by-Step Methodology

-

Calculation: Determine the mass required for a 100 mM stock solution.

-

Example: To prepare 1 mL of 100 mM stock:

-

-

Weighing:

-

Equilibrate the reagent vial to room temperature (prevent condensation).

-

Weigh ~18.8 mg of the hydrochloride salt into a sterile amber glass vial.

-

Note: The salt is hygroscopic. Work quickly and recap the source vial immediately.

-

-

Dissolution:

-

Add 1.0 mL of Anhydrous DMSO to the vial.

-

Vortex vigorously for 30 seconds.

-

Visual Check: Solution should be completely clear and colorless. If a pink tint is observed, the solid has partially oxidized; consider repurification or fresh stock.

-

-

Storage:

-

Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Purge the headspace of each vial with Argon or Nitrogen gas.

-

Seal tightly and store at -20°C (stable for 3–6 months) or -80°C (stable for >1 year).

-

Protocol: Aqueous Working Solution

Prepare this solution immediately prior to experimentation.

-

Dilution:

-

Thaw the DMSO stock aliquot at room temperature.

-

Dilute 1:1000 into the assay buffer (e.g., PBS) to achieve a final concentration of 100 µM .

-

Example: Add 10 µL of 100 mM Stock to 9.99 mL of PBS.

-

-

Mixing:

-

Vortex gently.

-

Solubility Check: At 100 µM, the compound should remain soluble. If preparing higher concentrations (>1 mM) in PBS, observe for precipitation. The hydrochloride salt is acidic; for high concentrations, verify that the buffer capacity is sufficient to maintain pH 7.4.

-

-

Filtration (Optional):

-

If sterility is required, filter through a 0.22 µm PVDF or PES membrane. Do not use Nylon membranes as phenols can bind non-specifically.

-

Workflow Visualization

The following diagram illustrates the critical decision points and workflow for preparing and validating the solution.

Figure 1: Preparation workflow emphasizing the critical quality control check for oxidative degradation.

Quality Control & Troubleshooting

| Observation | Root Cause | Corrective Action |

| Pink/Red Solution | Oxidation of the phenol group to quinone-like species. | Discard solution. Ensure fresh DMSO is used and storage vials are argon-purged. |

| Precipitation in Buffer | Concentration exceeds solubility limit or pH shock. | Ensure final concentration <10 mM in PBS. Check pH; if pH > 10, free base may precipitate. |

| Yellowing over time | Slow oxidation or photodegradation. | Store strictly in amber vials. Use fresh aliquots for sensitive assays. |

References

-

PubChem. (n.d.). Phenol, 4-(2-amino-1-methylethyl)- (Related Isomer Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

Application Note: Catalytic Applications of 4-(2-Aminopropan-2-yl)phenol Hydrochloride Derivatives

Executive Summary

4-(2-Aminopropan-2-yl)phenol hydrochloride (CAS: 98959-55-8), also known as 4-hydroxy-α,α-dimethylbenzylamine HCl, represents a "privileged scaffold" in organometallic chemistry. Its structure combines a phenolic hydroxyl group (hard donor) with a sterically hindered primary amine (intermediate donor) on a rigid aromatic backbone.

While the hydrochloride salt itself is catalytically inert, it serves as a critical precursor for Aminophenolate and Salicylaldimine (Schiff Base) ligands. When coordinated with transition metals (Zn, Ti, Al) or main group elements (Mg, Ga), these derivatives form highly active single-site catalysts for the Ring-Opening Polymerization (ROP) of cyclic esters (e.g., Lactide,

Chemical Architecture & Ligand Design

The utility of 4-(2-Aminopropan-2-yl)phenol stems from its ability to form bidentate (

Pathway to Active Catalyst

The transformation follows a linear workflow:

-

Neutralization: Conversion of the HCl salt to the free amine.

-

Ligand Synthesis: Condensation with salicylaldehydes to form Schiff bases.

-

Metallation: Reaction with alkyl metal precursors (e.g.,

) to form the active catalyst.

Visualization: Catalyst Synthesis Workflow

Figure 1: Step-by-step synthetic pathway from the hydrochloride salt precursor to the active Zinc-ethyl aminophenolate catalyst.[1][2]

Detailed Experimental Protocols

Protocol A: Ligand Synthesis (Neutralization & Condensation)

Objective: Isolate the free amine and synthesize the salicylaldimine ligand (L1) via condensation with 3,5-di-tert-butylsalicylaldehyde.

Reagents:

-

4-(2-Aminopropan-2-yl)phenol HCl (10 mmol)

-

3,5-Di-tert-butylsalicylaldehyde (10 mmol)

-

Sodium Hydroxide (1M aqueous)

-

Dichloromethane (DCM), Ethanol (EtOH)

-

Magnesium Sulfate (

)

Procedure:

-

Neutralization: Dissolve 1.88 g of the HCl salt in 20 mL water. Add 10 mL of 1M NaOH. Extract the free base immediately into DCM (

mL). -

Drying: Dry the combined organic layers over

, filter, and evaporate the solvent under reduced pressure to yield the free amine as a viscous oil/solid. -

Condensation: Dissolve the freshly isolated free amine (1 eq) in absolute ethanol (30 mL).

-

Addition: Add 3,5-di-tert-butylsalicylaldehyde (1 eq) dropwise.

-

Reflux: Heat the mixture to reflux (

) for 4 hours. The solution will turn bright yellow. -

Crystallization: Cool to room temperature. The Schiff base ligand (L1) will precipitate. Filter and wash with cold ethanol.

-

Validation:

NMR should show the disappearance of the aldehyde proton (

-

Protocol B: Synthesis of Zinc Catalyst [L1-Zn-Et]

Safety Warning: Diethylzinc (

Procedure:

-

Dissolve Ligand L1 (1.0 mmol) in anhydrous Toluene (10 mL) in a Schlenk flask.

-

Cool the solution to

. -

Slowly add

(1.1 mmol, 1.1 M in toluene) via syringe. -

Allow the reaction to warm to room temperature and stir for 2 hours. Ethane gas evolution will be observed.

-

Remove solvent under vacuum to yield the catalyst as a yellow solid.

Protocol C: Catalytic Ring-Opening Polymerization (ROP) of rac-Lactide[2]

Objective: Polymerize rac-lactide to Polylactide (PLA) using the synthesized Zinc complex.

Procedure:

-

Preparation: In a glovebox, weigh rac-lactide (1.0 g, 6.9 mmol) and the Zinc Catalyst (0.069 mmol, 100:1 monomer:catalyst ratio).

-

Solvent: Dissolve in minimal DCM (5 mL) or perform in melt (bulk) at

. -

Initiation: Add Benzyl Alcohol (1 eq relative to catalyst) as an initiator (optional, accelerates initiation).

-

Reaction: Stir at room temperature.

-

Termination: Quench with acidic methanol (5% HCl in MeOH). The polymer will precipitate as a white solid.

-

Purification: Dissolve in DCM and reprecipitate in cold methanol.

Mechanism of Action

The polymerization proceeds via a Coordination-Insertion Mechanism . The zinc center activates the carbonyl of the lactide monomer, while the phenolate ligand prevents catalyst aggregation and controls stereochemistry.

Catalytic Cycle Visualization

Figure 2: Coordination-Insertion mechanism for the ROP of Lactide. The "L-Zn-OR" species is generated in situ from the reaction of the ethyl-zinc precursor with benzyl alcohol or adventitious alkoxides.

Performance Data & Optimization

The following table summarizes expected performance metrics based on aminophenolate-Zinc systems reported in the literature (e.g., Frontiers in Chemistry, MDPI).

| Variable | Condition A | Condition B | Condition C |

| Solvent | Dichloromethane ( | Toluene ( | Bulk Melt ( |

| Time | 2 - 4 hours | 1 - 2 hours | 15 - 30 mins |

| Conversion | > 90% | > 95% | > 98% |

| PDI (Mw/Mn) | 1.10 - 1.20 | 1.20 - 1.35 | 1.40 - 1.60 |

| Control | Excellent | Good | Moderate |

Optimization Notes:

-

Steric Bulk: Increasing the bulk on the salicylaldehyde (e.g., using 3,5-dicumyl vs. 3,5-di-tert-butyl) generally increases stereoselectivity (isotactic bias) but may slow down the rate.

-

Electronic Effects: Electron-withdrawing groups on the ligand backbone increase the Lewis acidity of the Zn center, typically increasing propagation rates.

References

-

Review of Aminophenolate Zinc Complexes: Chen, Y., et al. (2018). Synthesis and Characterization of N,N,O-Tridentate Aminophenolate Zinc Complexes and Their Catalysis in the Ring-Opening Polymerization of Lactides. Frontiers in Chemistry. [Link]

-

Mechanistic Insights on ROP: Wang, H., et al. (2022). Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO2 Catalyzed by Amine Triphenolate Iron(III) Complexes. MDPI Polymers. [Link]

-